molecular formula C10H13N3S2 B2638015 4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 588682-95-5

4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2638015
CAS RN: 588682-95-5
M. Wt: 239.36
InChI Key: HFRVQGIAFXHNGY-UHFFFAOYSA-N
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Description

“4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C10H13N3S2 . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with an isopropyl group, a thienyl group, and a thiol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring. This ring system is aromatic and can participate in pi-stacking interactions. The sulfur atoms in the thienyl and thiol groups are likely to be involved in any potential reactivity .


Physical And Chemical Properties Analysis

Some basic physical and chemical properties can be inferred from the structure. For example, the presence of the thiol group might give the compound a characteristic smell. The compound is likely to have moderate polarity due to the presence of the polar triazole and thiol groups .

Scientific Research Applications

Synthesis and Antimicrobial Activities

4-Isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, a derivative of 1,2,4-triazole, has been explored for its potential in synthesizing new compounds with antimicrobial activities. The synthesis of these derivatives often involves reactions with various aldehydes or acids, leading to a diverse range of compounds. These synthesized compounds are then screened for their antimicrobial properties against various bacteria and fungi, showing potential as agents in combating microbial infections (Bayrak et al., 2009).

Pharmaceutical Properties and Drug Development

The triazole derivatives have been extensively studied for their pharmacological properties, including their effects on the central nervous system (CNS) in animal models. The studies aim to determine the potential therapeutic applications of these compounds, particularly in CNS-related disorders. The focus is on understanding the relationship between the chemical structure of these derivatives and their biological activity, which is crucial for the development of new pharmaceuticals (Maliszewska-Guz et al., 2005).

Structural and Chemical Analysis

In-depth structural and chemical analyses of the 1,2,4-triazole derivatives, including the compound , have been conducted. These studies involve techniques like X-ray diffractometry, IR, NMR, and mass spectral analysis to elucidate the molecular structure and properties. Such analyses are vital for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and drug design (Castiñeiras et al., 2018).

Corrosion Inhibition

Another interesting application area is the use of triazole derivatives as corrosion inhibitors. These compounds have been evaluated for their effectiveness in protecting metals like mild steel in corrosive environments, such as hydrochloric acid solutions. The efficiency of these inhibitors is often studied through a combination of weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques, highlighting their potential in industrial applications (Yadav et al., 2013).

properties

IUPAC Name

3-(5-methylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-6(2)13-9(11-12-10(13)14)8-4-7(3)15-5-8/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRVQGIAFXHNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NNC(=S)N2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

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